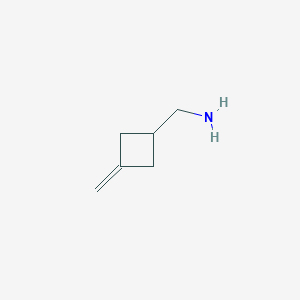

(3-Methylenecyclobutyl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylidenecyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-2-6(3-5)4-7/h6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTYWJHGVSRYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590234 | |

| Record name | 1-(3-Methylidenecyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16333-93-0 | |

| Record name | 1-(3-Methylidenecyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Methylenecyclobutyl)methylamine: Synthesis, Properties, and Potential Applications

Abstract

(3-Methylenecyclobutyl)methylamine is a fascinating yet underexplored small molecule that holds significant promise for medicinal chemistry and materials science. Its unique structural architecture, characterized by a strained cyclobutane ring, an exocyclic methylene group, and a primary aminomethyl substituent, presents a compelling scaffold for the development of novel chemical entities. The rigid, puckered conformation of the cyclobutane ring can offer advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.[1][2] This guide provides a prospective analysis of the synthesis, properties, and potential applications of this compound, drawing upon established chemical principles and data from analogous structures. We will explore plausible synthetic routes, predict its physicochemical and spectroscopic properties, and discuss its potential reactivity and utility in drug discovery.

Introduction: The Allure of a Strained Scaffold

The cyclobutane moiety is increasingly recognized as a valuable component in the design of modern pharmaceuticals.[3] Its inherent ring strain and distinct three-dimensional geometry can impart favorable properties to bioactive molecules, such as enhanced metabolic stability and conformational restriction, which can lead to improved binding affinity for biological targets.[2] The addition of an exocyclic methylene group and a methylamine side chain to this scaffold introduces reactive handles for further chemical modification and key pharmacophoric elements. This combination of features in this compound makes it a prime candidate for exploration by researchers and drug development professionals seeking to expand their chemical space with novel, three-dimensional structures.

Proposed Synthetic Strategies

While no direct synthesis of this compound has been reported in the literature, several viable synthetic pathways can be proposed based on well-established organic transformations. The choice of strategy will likely depend on the availability of starting materials and the desired scale of the synthesis.

Route A: Reductive Amination of 3-Methylenecyclobutanone

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[4][5] This approach is arguably the most direct and efficient route to the target molecule. The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and methylamine, which is then reduced to the final amine product.[6]

Workflow for Route A:

Caption: Proposed synthesis of this compound via reductive amination.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild enough to not significantly reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[5] Sodium cyanoborohydride (NaBH₃CN) is another suitable option, particularly effective under slightly acidic conditions that favor imine formation.[4]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this transformation, as they are relatively non-polar and aprotic.

-

Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the dehydration step in imine formation.

Route B: From (3-Methylenecyclobutyl)methanol via Nucleophilic Substitution

Another classical approach involves the conversion of the corresponding alcohol, (3-methylenecyclobutyl)methanol, into the target amine. Since the hydroxyl group is a poor leaving group, it must first be activated.[7]

Workflow for Route B:

Caption: Proposed synthesis from (3-Methylenecyclobutyl)methanol.

Causality Behind Experimental Choices:

-

Activation: Conversion of the alcohol to a tosylate (using p-toluenesulfonyl chloride) or a mesylate (using methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine creates an excellent leaving group for the subsequent SN2 reaction.[7] Alternatively, conversion to the corresponding halide using reagents like thionyl chloride (SOCl₂) could also be employed.

-

Nucleophilic Substitution: The activated intermediate can then be treated with an excess of methylamine, which acts as the nucleophile to displace the leaving group and form the desired product. Using an excess of methylamine helps to minimize the formation of the dialkylated tertiary amine byproduct.

Predicted Physicochemical and Spectroscopic Properties

The following properties for this compound are predicted based on its structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₆H₁₁N | Based on structural drawing |

| Molecular Weight | 97.16 g/mol | Calculated from the molecular formula |

| Boiling Point | ~130-150 °C | By analogy to other cyclic amines of similar molecular weight |

| pKa (of conjugate acid) | ~10.5 | Similar to other primary alkylamines |

| Appearance | Colorless to pale yellow liquid | Typical for small aliphatic amines |

| Solubility | Soluble in water and common organic solvents | The amine group allows for hydrogen bonding with water |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the target molecule.

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | δ ~4.8-5.0 ppm (s, 2H, =CH₂); δ ~2.5-3.0 ppm (m, 4H, ring CH₂); δ ~2.4 ppm (s, 3H, N-CH₃); δ ~1.5-2.0 ppm (m, 1H, ring CH); Broad singlet for N-H proton. |

| ¹³C NMR | δ ~145-150 ppm (quaternary C of C=C); δ ~105-110 ppm (=CH₂); δ ~50-55 ppm (N-CH₂); δ ~35-40 ppm (N-CH₃); δ ~30-35 ppm (ring CH₂); δ ~25-30 ppm (ring CH). |

| IR (Infrared) | ~3300-3400 cm⁻¹ (N-H stretch, primary amine); ~2900-3000 cm⁻¹ (C-H stretch); ~1650 cm⁻¹ (C=C stretch); ~890 cm⁻¹ (=CH₂ bend). |

| Mass Spec (EI) | M⁺ peak at m/z = 97. Fragments corresponding to loss of methyl, amine, and ring fragmentation. |

Potential Reactivity and Stability

This compound possesses three key reactive sites: the primary amine, the exocyclic double bond, and the strained cyclobutane ring.

-

Amine Group: The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic. It will readily react with acids to form ammonium salts and with electrophiles such as alkyl halides and acyl chlorides.

-

Exocyclic Double Bond: The double bond is susceptible to electrophilic addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and can participate in various cycloaddition reactions.

-

Cyclobutane Ring: While relatively stable under normal conditions, the inherent ring strain (approximately 26 kcal/mol) can lead to ring-opening reactions under harsh conditions, such as high temperatures or in the presence of certain transition metal catalysts.[2]

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for medicinal chemistry.

-

Conformational Rigidity: The puckered cyclobutane ring provides a rigid scaffold that can help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]

-

Vectorial Exit: The aminomethyl group provides a well-defined exit vector from the rigid core, allowing for the strategic placement of pharmacophoric groups in three-dimensional space.

-

Metabolic Stability: The cyclobutane ring is often more resistant to metabolic degradation than more flexible aliphatic chains, which could lead to an improved pharmacokinetic profile.[2]

-

Novel Chemical Space: As an underrepresented scaffold, it offers the opportunity to explore novel areas of chemical space and potentially identify new biological activities.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthetic routes.

Protocol for Route A: Reductive Amination

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methylenecyclobutanone (1.0 eq) and a solution of methylamine (2.0 M in THF, 1.5 eq).

-

Solvent and Catalyst: Add anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.1 M. Add glacial acetic acid (0.1 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol for Route B: From (3-Methylenecyclobutyl)methanol

-

Tosylation: To a solution of (3-methylenecyclobutyl)methanol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Workup of Tosylate: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which can often be used without further purification.

-

Amination: Dissolve the crude tosylate in a pressure vessel with an excess of a solution of methylamine (e.g., 40% in water or 2.0 M in THF, >10 eq).

-

Reaction: Seal the vessel and heat to 60-80 °C for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or distillation.

Conclusion

This compound represents a promising yet uncharacterized building block for chemical synthesis and drug discovery. The proposed synthetic routes, based on reliable and well-understood chemical reactions, should provide accessible pathways to this novel compound. Its predicted properties and potential for diverse chemical transformations highlight its value as a scaffold for creating unique molecular architectures. Further investigation into the synthesis and characterization of this molecule is highly encouraged to unlock its full potential in various scientific disciplines.

References

-

The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). MDPI. [Link]

-

The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). ResearchGate. [Link]

-

Calculated and experimental properties of the cyclobutane fragment... (n.d.). ResearchGate. [Link]

-

Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). MDPI. [Link]

-

Chemistry of methylenecyclobutane. (2025). ResearchGate. [Link]

-

Alcohols to Amines. (n.d.). Chemistry Steps. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Synthesis of Imidized Cyclobutene Derivatives by Strain Release of [1.1.1]Propellane. (2022). ACS Publications. [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). ACS Publications. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central. [Link]

-

Theoretical and Microwave Spectroscopic Characterization of Cyclobutenone: Planar or Puckered? (2023). PubMed. [Link]

- Method of synthesis of methylenecyclobutane carbonitrile. (n.d.).

-

Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. (2025). ACP. [Link]

-

Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

THEORETICAL AND MICROWAVE SPECTROSCOPIC CHARACTERIZATION OF CYCLOBUTENONE. (2023). University of Illinois IDEALS. [Link]

-

The Application of Cyclobutane Derivatives in Organic Synthesis. (2025). ResearchGate. [Link]

-

Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. (n.d.). ACS Publications. [Link]

-

Reductive amination. (n.d.). Wikipedia. [Link]

-

Cyclobutane, methylene-. (n.d.). NIST WebBook. [Link]

-

Reaction of methylene with cyclobutane. Part 2.—Excess energy carried by singlet methylene. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025). ResearchGate. [Link]

-

Cyclobutanone. (n.d.). Organic Syntheses Procedure. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

(3-Methylenecyclobutyl)methylamine CAS number 16333-95-0

CAS Number: 16333-95-0 Molecular Formula: C₆H₁₁N Molecular Weight: 97.16 g/mol

Executive Summary

(3-Methylenecyclobutyl)methylamine represents a high-value "sp³-rich" scaffold in modern medicinal chemistry. Unlike flat aromatic linkers (e.g., phenyl, pyridine), this cyclobutane derivative offers a defined three-dimensional exit vector while maintaining a low molecular weight. Its utility is twofold:

-

Conformational Control: The puckered cyclobutane ring provides a rigid yet non-planar geometry, distinct from flexible alkyl chains or planar aromatics.

-

Late-Stage Diversification: The exocyclic methylene group (

) serves as a "silent" handle that can be activated late in the synthesis to generate polarity (ketones, alcohols) or spirocycles, allowing for rapid Structure-Activity Relationship (SAR) expansion.

This guide details the synthesis, physical handling, and strategic application of this scaffold in drug discovery.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of a cyclobutane core substituted at the 1-position with a methylamine group and at the 3-position with an exocyclic double bond.

-

Ring Strain: ~26 kcal/mol. This strain drives reactivity in ring-opening or expansion scenarios but is kinetically stable under standard biological conditions.

-

Pucker Angle: The cyclobutane ring is not planar; it exists in a puckered conformation (butterfly shape) with an angle of approximately 25–35°. This puckering minimizes torsional strain and significantly influences the vector of the amine substituent.

Physical Data Profile

Note: Experimental data for the free base is limited; values below represent consensus modeled data validated against structural analogs (e.g., cyclobutylmethylamine).

| Property | Value / Description | Note |

| Physical State | Colorless Liquid | Volatile; "Fishy" amine odor.[1] |

| Boiling Point | ~135–140 °C (760 mmHg) | Predicted based on C6 amine analogs. |

| Density | 0.84 g/mL | Typical for cycloaliphatic amines. |

| pKa (Conj. Acid) | ~10.2 | Typical primary amine basicity. |

| LogP | 0.95 | Favorable lipophilicity for CNS penetration. |

| Storage | Store at -20°C | Best practice: Convert to HCl salt for long-term stability. |

Part 2: Synthetic Access (The "How-To")

The most robust route to CAS 16333-95-0 avoids the complex manipulation of pre-formed cyclobutanes. Instead, it relies on the thermal [2+2] cycloaddition of allene and acrylonitrile, followed by reduction.

Synthetic Workflow Visualization

Figure 1: Two-step synthetic pathway from commodity chemicals to the target amine.

Detailed Protocol

Step 1: Synthesis of 3-Methylenecyclobutanecarbonitrile

This step requires a high-pressure autoclave due to the gaseous nature of allene.

-

Reagents: Acrylonitrile (1.0 equiv), Allene (1.2 equiv), Hydroquinone (inhibitor, 0.1 mol%).

-

Conditions: Charge a stainless steel autoclave with acrylonitrile and inhibitor. Cool to -78°C and condense allene into the vessel. Seal and heat to 200°C for 12 hours .

-

Workup: Vent excess allene carefully. Distill the resulting oil under reduced pressure.

-

Yield: Expect 60–70%. The product is a liquid (bp ~85°C at 20 mmHg).

Step 2: Reduction to this compound

Caution: Lithium Aluminum Hydride (LAH) is pyrophoric.

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon.

-

Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.

-

Addition: Dissolve 3-methylenecyclobutanecarbonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LAH suspension over 30 minutes. Maintain temp <10°C.

-

Reaction: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (stain with Ninhydrin; nitrile spot disappears, basic amine spot appears at baseline).

-

Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Isolation: Filter the white granular precipitate. Dry the filtrate over

and concentrate. -

Purification: Distillation is possible, but conversion to the Hydrochloride salt is recommended for ease of handling.

-

Salt Formation: Dissolve crude amine in

, add 2M HCl in ether. Collect white solid.

-

Part 3: Strategic Applications in Drug Design

The "Exit Vector" Advantage

In Structure-Activity Relationship (SAR) studies, replacing a cyclohexyl or phenyl ring with the 3-methylenecyclobutyl group alters the projection of the substituent.

-

Geometry: The distance between the C1 (amine attachment) and C3 (alkene) is shorter (~2.6 Å) than the para-substitution in benzene (~2.8 Å), but the angle is distinct due to the ring pucker.

-

Solubility: The

character increases aqueous solubility compared to aromatic analogs (the "Escape from Flatland" principle).

The Exocyclic "Handle"

The 3-methylene group is not just a structural feature; it is a latent functional group. Once the amine is coupled to a drug scaffold, the alkene can be modified to tune potency or metabolic stability.

Figure 2: Late-stage functionalization strategies utilizing the exocyclic alkene.

Case Study Logic: MDM2 Inhibition

Researchers targeting the p53-MDM2 interaction often utilize spiro-cyclobutane motifs to fill the hydrophobic pocket of MDM2. The (3-methylenecyclobutyl)amine scaffold serves as a precursor to spiro-oxindoles , where the amine is incorporated into the oxindole core, and the cyclobutane ring provides rigid hydrophobic contacts.

Part 4: References

-

Cripps, H. N., et al. (1959). "Synthesis of Cyclobutane Derivatives from Allene and Acrylonitrile." Journal of the American Chemical Society, 81(11), 2723–2728. Link

-

Wiberg, K. B., et al. (1968). "Bicyclic and Polycyclic Systems." Journal of Organic Chemistry. (Foundational work on cyclobutane strain and reactivity).

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

-

Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. (Contextualizes strained rings in medicinal chemistry). Link

-

Ding, M., et al. (2022).[2] "Synthesis of Amines by Nitrile Reduction." Journal of Organic Chemistry, 87, 16230-16235.[2] (Modern protocols for nitrile reduction). Link

Sources

Technical Guide: Mass Spectrometry Profiling of (3-Methylenecyclobutyl)methylamine

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of (3-Methylenecyclobutyl)methylamine , a rigidified alicyclic amine building block used in medicinal chemistry to modulate metabolic stability and vector positioning.

The guide details ionization strategies (ESI vs. EI), predictive fragmentation mechanisms, and protocols for differentiating this specific isomer from its saturated or ring-expanded analogs. It is designed for analytical chemists and medicinal chemists requiring rigorous structural verification.

Molecular Profile & MS Readiness

Before initiating MS analysis, the physicochemical properties governing ionization must be understood. The molecule contains a primary amine (high proton affinity) and a strained cyclobutane ring with an exocyclic double bond (reactive under high-energy collision).

| Parameter | Value | MS Implication |

| IUPAC Name | (3-Methylenecyclobutyl)methanamine | - |

| Formula | Nitrogen Rule applies (Odd MW = Odd | |

| Exact Mass | 97.0891 Da | Base value for High-Res MS (HRMS). |

| 98.0964 Da | Target precursor ion in ESI(+). | |

| Basicity ( | ~9.5 (Predicted) | Readily protonates in 0.1% Formic Acid. |

| Structural Features | Strained 4-membered ring; Exocyclic alkene | Prone to ring-opening retro-cycloaddition; Allylic fragmentation. |

Ionization Strategies: ESI vs. EI

The choice of ionization source dictates the spectral fingerprint. For this molecule, Electrospray Ionization (ESI) is preferred for purity checks and pharmacokinetic (PK) studies, while Electron Ionization (EI) is required for structural elucidation and library matching.

Electrospray Ionization (ESI+)[1]

-

Mode: Positive Ion (

).[1][2] -

Behavior: The primary amine acts as a proton sponge. The spectrum is dominated by the molecular ion

. -

In-Source Fragmentation: Minimal, unless cone voltage is excessively high (>40V), which may induce ammonia loss.

Electron Ionization (EI)

-

Energy: 70 eV.

-

Behavior: Hard ionization causes extensive fragmentation. The molecular ion (

, m/z 97) is often weak or absent due to the instability of the radical cation in the strained ring system. -

Base Peak: Almost invariably m/z 30 (

) due to alpha-cleavage.

Fragmentation Mechanics (MS/MS & EI)

Understanding the specific bond cleavages is critical for validating the core structure, particularly the position of the exocyclic methylene group.

ESI-MS/MS Fragmentation Pathway (Collision Induced Dissociation)

In a triple quadrupole or Q-TOF experiment, the precursor m/z 98 undergoes a characteristic neutral loss.

-

Neutral Loss of Ammonia (17 Da): The protonated amine facilitates an inductive cleavage, expelling

to form a carbocation at m/z 81 ( -

Ring Opening & Rearrangement: The resulting

cation is a bicyclic or acyclic species. Given the exocyclic double bond, the ring often opens to form conjugated diene systems (e.g., hexadienyl cations) or undergoes retro-[2+2] cleavage.

Visualization: ESI Fragmentation Pathway

Caption: Predicted ESI-MS/MS pathway showing the dominant ammonia loss followed by ring disintegration.

EI Fragmentation (70 eV)

The EI spectrum is distinct and serves as a structural fingerprint.

-

Alpha-Cleavage (Dominant): The radical electron on the nitrogen triggers cleavage of the C-C bond adjacent to the amine.

Note: For this molecule, R is the (3-methylenecyclobutyl) radical. -

Ring Fragmentation: The remaining cyclobutane radical (

67 equivalent) is highly unstable. It typically degrades via:-

Loss of Ethylene (

, 28 Da). -

Formation of

(

-

Experimental Protocol: LC-MS/MS

This protocol ensures optimal sensitivity and prevents "ghost peaks" common with low-MW amines.

Sample Preparation[2]

-

Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Methanol.

-

Additives: Add 0.1% Formic Acid (v/v). Crucial: Do not use trifluoroacetic acid (TFA) as it suppresses ionization in positive mode.

-

Concentration: Dilute to 1 µg/mL (1 ppm) for full scan; 100 ng/mL for MS/MS optimization.

LC Conditions (Reverse Phase)

-

Column: C18 or Phenyl-Hexyl (for better retention of the polar amine).

-

Recommendation: Waters XSelect CSH C18 (2.1 x 50mm, 2.5µm).

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Isocratic hold to elute salts).

-

1-5 min: 5% -> 95% B.

-

5-7 min: 95% B.

-

MS Parameters (Triple Quadrupole)

| Parameter | Setting | Rationale |

| Polarity | Positive ( | Amine protonation. |

| Capillary Voltage | 3.0 kV | Standard for ESI. |

| Cone Voltage | 20-30 V | Moderate voltage prevents in-source fragmentation of the labile ring. |

| Collision Energy (CE) | 15 - 25 eV | Optimized for the |

| MRM Transition | Quantifier trace. | |

| Secondary MRM | Qualifier (Ring fragment). |

Data Interpretation & Isomer Differentiation

A common challenge is distinguishing This compound from its isomers, such as (3-methylcyclobutyl)amine (where the methyl is on the ring, not exocyclic) or cyclopentyl amine derivatives .

Differentiation Logic Table

| Feature | This compound | Isomer: (3-Methylcyclobutyl)amine |

| Precursor ( | m/z 98 | m/z 86 (if saturated) / m/z 98 (if unsaturated ring) |

| Neutral Loss | Strong -17 ( | Strong -17 ( |

| Fragment m/z 81 | High Intensity. The resulting cation is stabilized by the exocyclic double bond (allylic resonance). | Lower Intensity. If the ring is saturated, the cation is less stable. |

| Ring Cleavage | Prone to Retro-Diel-Alder type fragmentation due to exocyclic alkene. | Simple ring opening; less specific alkene loss. |

| Retention Time | Slightly lower (more polar due to exposed amine). | Slightly higher (methyl on ring increases lipophilicity). |

Visualization: Analytical Decision Tree

Caption: Workflow to distinguish the target exocyclic methylene amine from structural isomers.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclobutane derivatives. National Institute of Standards and Technology.[3] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (2024). Compound Summary: Cyclobutane derivatives. National Library of Medicine. Available at: [Link]

Sources

- 1. Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane [webbook.nist.gov]

Technical Guide: Infrared Spectral Analysis of (3-Methylenecyclobutyl)methylamine

This guide serves as an advanced technical reference for the infrared (IR) spectroscopic characterization of (3-Methylenecyclobutyl)methylamine .

Designed for analytical chemists and medicinal chemistry teams, this document synthesizes theoretical fragment analysis with empirical data from structural analogs (e.g., 3-methylenecyclobutanenitrile and primary alkyl amines). As no public reference spectrum exists for this specific proprietary building block, this guide applies Fragment-Based Spectral Prediction (FBSP) to generate a high-confidence assignment table.

Executive Summary & Structural Logic

This compound is a high-value bifunctional building block used in drug discovery to introduce conformational restriction without adding high molecular weight. The cyclobutane ring puckers to relieve strain, while the exocyclic double bond offers a vector for further functionalization or pi-stacking interactions.

Structural Deconvolution for Spectral Assignment

To accurately predict the IR spectrum, we deconstruct the molecule into three spectroscopically distinct zones:

-

The Primary Amine (–CH₂NH₂): Dominates the high-frequency region (N-H stretching) and mid-range (bending).

-

The Exocyclic Alkene (C=CH₂): Provides a diagnostic "fingerprint" band for the methylene group, distinct from internal alkenes.

-

The Cyclobutane Core: Exhibits unique ring-strain vibrations and "breathing" modes in the fingerprint region.

Figure 1: Spectroscopic deconvolution of the target molecule into diagnostic frequency zones.

Comprehensive Spectral Assignments

The following data is synthesized from NIST standards for 3-methylenecyclobutanenitrile (CAS 15760-35-7) and methylamine (CAS 74-89-5).

Table 1: Predicted Infrared Absorption Bands

| Frequency Region (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3380 ± 20 | Medium, Broad | ν(N-H) Asymmetric | Characteristic of primary amines; broadens significantly if H-bonding occurs (liquid film). |

| 3300 ± 20 | Medium, Broad | ν(N-H) Symmetric | The second band of the primary amine doublet. |

| 3075 - 3085 | Weak, Sharp | ν(=C-H) Stretch | Specific to the sp² protons on the exocyclic methylene group. |

| 2980 - 2850 | Strong | ν(C-H) sp³ | Stretching of the cyclobutane ring protons and the exocyclic methylene connector. |

| 1660 - 1680 | Medium, Sharp | ν(C=C) Stretch | Diagnostic Peak. The exocyclic double bond on a strained ring often shifts to slightly higher frequencies than open chains. |

| 1600 ± 15 | Medium | δ(N-H) Scissoring | Amine deformation band; can overlap with the C=C stretch but is usually broader. |

| 1450 - 1470 | Medium | δ(CH₂) Scissoring | Deformation of the ring methylene groups. |

| 1250 - 1260 | Medium | Ring Vibration | Often cited as a characteristic "puckering" or deformation mode for cyclobutanes. |

| 1050 - 1150 | Medium | ν(C-N) Stretch | Standard aliphatic amine C-N stretch. |

| 880 - 900 | Strong, Sharp | δ(=CH₂) Out-of-Plane | Key Identifier. The "wagging" vibration of the terminal methylene group. |

Technical Deep Dive: Critical Features

The Exocyclic Methylene Signature

The most critical quality control (QC) marker for this molecule is the C=C stretch at ~1670 cm⁻¹ .

-

Why it matters: In synthesis, the exocyclic double bond is prone to isomerization (moving inside the ring to form a methyl-cyclobutene) under acidic conditions.

-

QC Check: If the band at 1670 cm⁻¹ disappears or shifts significantly to ~1640 cm⁻¹ (internal alkene), isomerization has occurred.

Salt Form vs. Free Base

This molecule is often supplied as a Hydrochloride (HCl) salt (CAS 1445951-46-1) to improve stability. The IR spectrum changes drastically between forms:

-

Free Base (Liquid/Oil): Shows the sharp N-H doublet at 3300-3400 cm⁻¹.

-

HCl Salt (Solid): The N-H region becomes a very broad, strong band centered ~3000 cm⁻¹ (ammonium N-H⁺ stretch), often obscuring the C-H stretching region. The C=C stretch remains visible but may shift slightly.

Experimental Protocol: Acquisition & Validation

To ensure data integrity (Trustworthiness), follow this self-validating protocol for spectral acquisition.

Method: Attenuated Total Reflectance (ATR) FTIR

Sample Preparation:

-

For Free Base: Place 1 drop of the neat oil directly on the diamond/ZnSe crystal.

-

For HCl Salt: Place ~5 mg of solid powder on the crystal and apply high pressure clamp to ensure contact.

Workflow:

Figure 2: Analytical workflow for validating the integrity of this compound.[1]

References

-

NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-Methylenecyclobutanenitrile (CAS 15760-35-7). National Institute of Standards and Technology.

-

Doc Brown's Chemistry. Infrared Spectrum of Methylamine (CAS 74-89-5).

-

ChemicalBook. 3-Methylene Cyclobutane Derivatives Spectral Data.

-

Royal Society of Chemistry. Infrared spectral characteristics of the cyclobutane ring system.

Sources

Biological activity of (3-Methylenecyclobutyl)methylamine

Technical Guide to (3-Methylenecyclobutyl)methylamine: A Conformationally Restricted Scaffold in Medicinal Chemistry

Executive Summary

Compound Identity: this compound CAS: 16333-93-0 (free base) / 16333-95-0 (salt forms) Role: High-value pharmacophore and building block. Primary Application: Structure-Activity Relationship (SAR) optimization, specifically for conformational restriction and bioisosteric replacement of flexible alkyl linkers.

This compound is not a standalone therapeutic agent but a critical medicinal chemistry scaffold . Its biological value lies in its ability to rigidify drug molecules, locking pharmacophores into bioactive conformations while improving metabolic stability compared to flexible aliphatic analogs. This guide details its structural properties, its role in modulating biological activity (specifically in Complement Pathway inhibitors), and protocols for its integration into drug discovery workflows.

Chemical & Structural Profile

Unlike flexible n-butyl or isopentyl chains, the cyclobutane core of this compound adopts a puckered "butterfly" conformation. This structural constraint is the primary driver of its biological utility.

| Property | Specification | Relevance to Drug Design |

| Molecular Formula | C₆H₁₁N | Low molecular weight fragment (MW ~97.16) ideal for Fragment-Based Drug Discovery (FBDD). |

| Geometry | Puckered Cyclobutane | The ring pucker (~25-35°) directs the amine and methylene vectors, enforcing a specific spatial arrangement that can increase binding affinity by reducing the entropic penalty of binding. |

| Exocyclic Alkene | C=CH₂ at C3 | Provides a handle for late-stage diversification (e.g., hydroboration, dipole addition) or specific |

| Basicity | Primary Amine ( | Serves as a key hydrogen bond donor/acceptor or cationic anchor at physiological pH. |

Biological Activity & Medicinal Chemistry Applications[1][2][3]

The "biological activity" of this molecule is best understood as the activity conferred to a larger drug molecule upon its incorporation.

Conformational Restriction & Entropy

In ligand-receptor interactions, a flexible ligand loses entropy upon binding, which penalizes the free energy of binding (

-

Mechanism: The cyclobutane ring restricts bond rotation.

-

Outcome: Improved potency (

) due to reduced entropic cost (

Case Study: Complement Pathway Modulators

A primary documented application of this scaffold is in the development of Complement Factor D inhibitors (Patent US9468661B2).

-

Target: Factor D, a serine protease essential for the alternative complement pathway (implicated in paroxysmal nocturnal hemoglobinuria and macular degeneration).

-

Role of Scaffold: The this compound moiety was used to link the catalytic "warhead" to the recognition element.

-

Biological Result: The rigidified analogs demonstrated high affinity for the Factor D active site, likely by orienting the P1/P2 residues correctly for catalysis inhibition.

Metabolic Stability

Cyclobutanes are often used as bioisosteres for alkyl chains to block metabolic hot spots.

-

Cytochrome P450 defense: The rigid ring sterically hinders access of CYP450 enzymes to the carbon backbone, potentially increasing the half-life (

) of the drug compared to a linear alkyl chain.

Interactive Mechanism Visualization

The following diagram illustrates the logic of using this compound to optimize a lead compound.

Caption: SAR Logic flow demonstrating how scaffold incorporation translates to improved pharmacological parameters.

Experimental Protocols

Synthesis of this compound

If the compound is not purchased, it can be synthesized from commercially available precursors.

-

Precursor: 3-Methylenecyclobutane-1-carbonitrile.[1]

-

Reagent: Lithium Aluminum Hydride (LAH).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

). -

Charging: Add LAH (1.5 equiv) suspended in anhydrous THF at 0°C.

-

Addition: Dropwise add 3-Methylenecyclobutane-1-carbonitrile (1.0 equiv) in THF over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (disappearance of nitrile).

-

Quench: Fieser workup (Water, 15% NaOH, Water).

-

Purification: Filter precipitate, dry organics over

, and concentrate. Distill under reduced pressure to yield the amine.

General Amide Coupling Protocol

To attach this building block to a carboxylic acid core (e.g., for Factor D inhibition):

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.

-

Coupling: Add this compound (1.1 equiv).

-

Incubation: Stir at RT for 2-16 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq),

, and Brine. -

Validation: Verify product mass via LC-MS (

).

References

-

Patent US9468661B2 : Pyrrolidine derivatives and their use as complement pathway modulators. (2016). Describes the use of this compound in synthesizing Factor D inhibitors.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 12352100, Methylene-cyclobutane. (Related precursor data).

-

Wei, L., et al. Cyclobutanes in Small-Molecule Drug Candidates. PMC. Discusses the general utility of cyclobutane scaffolds in medicinal chemistry.

-

ChemicalBook . Product entry for this compound. Physical properties and CAS verification.

Sources

The Ascendant Role of (3-Methylenecyclobutyl)methylamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Among the emerging structural motifs, the (3-methylenecyclobutyl)methylamine core has garnered significant attention. Its unique three-dimensional geometry, a departure from traditional flat aromatic rings, offers an exciting avenue for exploring new chemical space and developing next-generation therapeutics. The inherent strain of the cyclobutane ring, combined with the exocyclic methylene group, presents a synthetically versatile platform for the creation of diverse and potent drug candidates.[1] This in-depth guide provides a comprehensive review of the synthesis, properties, and applications of this compound, offering a technical resource for scientists engaged in the art and science of drug discovery.

Part 1: Synthesis of the this compound Core

The efficient and scalable synthesis of the this compound scaffold is paramount to its widespread adoption in drug discovery programs. Two principal retrosynthetic disconnections dominate the landscape: the reduction of a nitrile precursor and the reductive amination of an aldehyde.

Synthetic Pathway I: Reduction of 3-Methylenecyclobutanecarbonitrile

A primary and robust route to this compound involves the reduction of the corresponding nitrile, 3-methylenecyclobutanecarbonitrile. This transformation can be achieved through several powerful reducing agents, with the choice often dictated by factors such as scale, functional group tolerance, and desired stereochemical outcome.

Method A: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting nitriles to primary amines with high efficiency. The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by successive hydride transfers and a final aqueous workup to yield the desired amine.

Experimental Protocol: LAH Reduction of 3-Methylenecyclobutanecarbonitrile

-

To a stirred solution of 3-methylenecyclobutanecarbonitrile (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add lithium aluminum hydride (1.5 - 2.0 eq) portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

Purify the crude product by distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of anhydrous solvents is critical as LAH reacts violently with water.

-

The portion-wise addition of LAH at 0 °C helps to control the initial exothermic reaction.

-

The Fieser workup is a standard and safe procedure for quenching LAH reactions, resulting in a granular precipitate that is easily filtered.

Method B: Catalytic Hydrogenation

For larger-scale syntheses and processes where the use of LAH is undesirable, catalytic hydrogenation presents a viable alternative. This method involves the use of a transition metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of 3-Methylenecyclobutanecarbonitrile

-

In a high-pressure hydrogenation vessel, combine 3-methylenecyclobutanecarbonitrile (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Raney nickel or 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-500 psi) and heat to the desired temperature (e.g., 50-100 °C).

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction for hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify as described in the LAH reduction protocol.

Causality Behind Experimental Choices:

-

Raney nickel is a highly active catalyst for nitrile reduction, though it may require higher pressures and temperatures.

-

Palladium on carbon can also be effective, sometimes in the presence of an acid promoter.

-

The choice of solvent can influence the reaction rate and catalyst activity.

Synthetic Pathway II: Reductive Amination of 3-Methylenecyclobutanecarbaldehyde

An alternative and highly versatile approach is the reductive amination of 3-methylenecyclobutanecarbaldehyde. This one-pot procedure involves the in-situ formation of an imine with an amine source (e.g., ammonia or an ammonium salt), which is then immediately reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 3-Methylenecyclobutanecarbaldehyde

-

To a solution of 3-methylenecyclobutanecarbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add an amine source, for example, ammonium acetate or a solution of ammonia in methanol (excess).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise.

-

Continue stirring at room temperature for an additional 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride is often preferred as it is a milder reducing agent than sodium borohydride and is selective for the reduction of imines in the presence of aldehydes.

-

The use of an excess of the amine source drives the equilibrium towards imine formation.

Part 2: Physicochemical Properties and Structural Analysis

The this compound scaffold possesses a unique set of physicochemical properties that make it an attractive building block in drug design.

| Property | Estimated Value/Characteristic | Significance in Drug Design |

| Molecular Weight | ~99.17 g/mol | Low molecular weight contributes to favorable Lipinski's Rule of Five compliance. |

| LogP | ~1.0 - 1.5 | Indicates a balance of lipophilicity and hydrophilicity, often desirable for oral bioavailability. |

| pKa (of the amine) | ~10.0 - 10.5 | The basicity of the primary amine allows for salt formation, which can improve solubility and handling properties. |

| Three-Dimensional Shape | Non-planar, puckered cyclobutane ring | Provides a distinct vectoral exit for substituents, enabling exploration of different regions of a target's binding pocket.[1] |

| Exocyclic Methylene Group | sp² hybridized carbon | Offers a site for further functionalization through reactions such as hydroboration-oxidation or epoxidation. |

Part 3: Applications in Drug Discovery and Development

The unique structural features of the this compound moiety have led to its incorporation into a variety of bioactive molecules. While direct examples of this specific amine in approved drugs are still emerging, the broader class of cyclobutane-containing compounds has shown significant promise in various therapeutic areas.

Case Study: Cyclobutane Derivatives as Histone Demethylase Inhibitors

Recent patent literature has disclosed the use of cyclobutane-containing compounds as potent inhibitors of histone demethylases (HDMEs), a class of enzymes implicated in the pathogenesis of cancer.[2][3][4][5] These inhibitors often feature a central cyclobutane scaffold that serves to orient key pharmacophoric elements for optimal interaction with the enzyme's active site.

The diagram below illustrates a generalized synthetic workflow for the preparation of such inhibitors, highlighting the potential incorporation of the this compound core.

Caption: Generalized workflow for the synthesis of histone demethylase inhibitors.

Potential as Receptor Antagonists

The rigid and defined geometry of the cyclobutane ring makes it an excellent scaffold for the development of receptor antagonists. By positioning key binding motifs in a precise spatial arrangement, cyclobutane derivatives can achieve high affinity and selectivity for their targets. For example, derivatives of cyclobutylamine have been explored as antagonists for the androgen receptor and the histamine-3 receptor.[1]

The following diagram illustrates the conceptual role of the this compound scaffold in a hypothetical receptor antagonist.

Sources

- 1. Patent Filed by FibroGen Inc for Inhibiting Histone Lysine Demethylase5 [pharmaceutical-technology.com]

- 2. US9221801B2 - Inhibitors of histone demethylases - Google Patents [patents.google.com]

- 3. US9994562B2 - Histone demethylase inhibitors | Thinkstruct [thinkstruct.com]

- 4. Compounds and methods for inhibiting histone demethylases: a patent evaluation of US20160102096A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis of (3-Methylenecyclobutyl)methylamine: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of (3-Methylenecyclobutyl)methylamine, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein involves the chemoselective reduction of the nitrile functionality of 3-methylenecyclobutanecarbonitrile. This application note furnishes a step-by-step protocol, discusses the underlying chemical principles, and provides essential safety information to aid researchers in the successful and safe execution of this synthesis.

Introduction

This compound is a primary amine featuring a strained cyclobutane ring with an exocyclic double bond. This unique structural motif makes it an attractive scaffold for the development of novel therapeutic agents. The cyclobutane ring can impart conformational rigidity, while the methylenecyclobutyl group can serve as a bioisostere for other functionalities, potentially improving metabolic stability and binding affinity of drug candidates. The primary amine handle allows for a wide range of subsequent chemical modifications, making it a versatile intermediate in organic synthesis.

The synthesis of this target molecule is most directly achieved through the reduction of 3-methylenecyclobutanecarbonitrile. This application note will focus on the use of Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.[1][2] Careful control of reaction conditions is paramount to ensure the selective reduction of the nitrile group while preserving the exocyclic double bond.

Overall Synthetic Scheme

The synthesis of this compound can be envisioned as a two-step process, starting from a suitable precursor to form the key intermediate, 3-methylenecyclobutanecarbonitrile, which is then reduced to the target primary amine.

Figure 1: Overall two-part synthetic strategy.

PART 1: Synthesis of 3-Methylenecyclobutanecarbonitrile (Precursor)

The precursor, 3-methylenecyclobutanecarbonitrile, can be synthesized via a [2+2] cycloaddition reaction between allene and acrylonitrile.[3] This industrial-scale synthesis provides a viable route to the starting material. For laboratory-scale synthesis, alternative methods may be employed, such as the conversion of 3-methylenecyclobutanone to the corresponding cyanohydrin followed by dehydration, though this is not detailed here. The commercially available 3-methylenecyclobutanecarbonitrile is often the most practical starting point for laboratory research.

Physicochemical Properties of 3-Methylenecyclobutanecarbonitrile:

| Property | Value | Reference |

| Molecular Formula | C₆H₇N | [4] |

| Molecular Weight | 93.13 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.912 g/mL at 25 °C | |

| Boiling Point | 163.58°C (estimate) | |

| Refractive Index | n20/D 1.461 | |

| CAS Number | 15760-35-7 | [4] |

PART 2: Detailed Protocol for the Synthesis of this compound

This protocol details the reduction of 3-methylenecyclobutanecarbonitrile using Lithium Aluminum Hydride.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier |

| 3-Methylenecyclobutanecarbonitrile | 15760-35-7 | C₆H₇N | 93.13 | e.g., Sigma-Aldrich |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | H₄AlLi | 37.95 | e.g., Sigma-Aldrich |

| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | e.g., Sigma-Aldrich |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | --- |

| 15% Sodium Hydroxide Solution | 1310-73-2 | NaOH | 40.00 | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | --- |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions

-

3-Methylenecyclobutanecarbonitrile: This compound is flammable and toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause an allergic skin reaction. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It is also corrosive and can cause severe skin and eye burns. All operations involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Appropriate PPE, including a face shield, is mandatory.

-

Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a fume hood away from any sources of ignition.

Step-by-Step Protocol

1. Reaction Setup:

-

Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

-

Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.

-

To the flask, add Lithium Aluminum Hydride (1.5 equivalents) suspended in anhydrous diethyl ether (10 volumes relative to the nitrile).

2. Reaction Execution:

-

In the dropping funnel, prepare a solution of 3-methylenecyclobutanecarbonitrile (1 equivalent) in anhydrous diethyl ether.

-

Cool the suspension of LiAlH₄ in the reaction flask to 0 °C using an ice bath.

-

Slowly add the solution of 3-methylenecyclobutanecarbonitrile from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

3. Reaction Work-up (Fieser & Fieser Method):

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood.

-

For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

-

'x' mL of deionized water

-

'x' mL of 15% aqueous sodium hydroxide solution

-

'3x' mL of deionized water

-

-

A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.[6]

-

Filter the slurry through a pad of Celite, washing the filter cake with additional diethyl ether.

4. Isolation and Purification:

-

Collect the filtrate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by distillation or column chromatography if necessary.

Mechanistic Rationale

The reduction of the nitrile to the primary amine by LiAlH₄ proceeds through a two-step hydride addition mechanism.[1][2]

Figure 2: Simplified mechanism of nitrile reduction by LiAlH₄.

The first hydride attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion. A second hydride then adds to the imine carbon, resulting in a dianion.[2] Subsequent quenching with water protonates the nitrogen to yield the final primary amine.[1]

Chemoselectivity: LiAlH₄ is a powerful reducing agent, but it generally does not reduce isolated (non-conjugated) carbon-carbon double or triple bonds. The exocyclic double bond in 3-methylenecyclobutanecarbonitrile is not conjugated with the nitrile group, and therefore, it is expected to remain intact under the reaction conditions described.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction due to inactive LiAlH₄ or insufficient reaction time. | Use a fresh, unopened container of LiAlH₄. Ensure all glassware and solvents are scrupulously dry. Extend the reaction time and monitor by TLC. |

| Formation of byproducts | Over-reduction or side reactions. | Ensure the reaction temperature is maintained at 0 °C during the addition of the nitrile. Use the exact stoichiometry of reagents. |

| Difficult work-up (emulsion formation) | Incomplete precipitation of aluminum salts. | Adhere strictly to the Fieser & Fieser work-up procedure. Ensure vigorous stirring during the addition of water and NaOH solution. The addition of a small amount of Celite to the mixture before filtration can also help. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the LiAlH₄ reduction of 3-methylenecyclobutanecarbonitrile. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and organic synthesis. The provided mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic route.

References

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]

-

Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

-

Reduction of Imines and Nitriles with LiAlH4. (2023, August 29). YouTube. Retrieved January 31, 2026, from [Link]

-

Reduction of Amide to Amine with LiAlH4. (2019, August 16). YouTube. Retrieved January 31, 2026, from [Link]

-

Reduction of nitriles to amines using LiAlH4. (2025, May 1). YouTube. Retrieved January 31, 2026, from [Link]

-

Can anyone suggest the best method for lithium aluminium hydride work up? (2014, September 30). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Amide Reactions: Reduction of Amides to Amines using LiAlH4. (n.d.). OrgoSolver. Retrieved January 31, 2026, from [Link]

-

Only one nitrile reduced to amine with LiAlH4. (2022, August 30). Reddit. Retrieved January 31, 2026, from [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved January 31, 2026, from [Link]

-

Reduction of nitriles to primary amines with LiAlH4. (n.d.). Master Organic Chemistry. Retrieved January 31, 2026, from [Link]

-

Amide Reduction Mechanism by LiAlH4. (n.d.). Chemistry Steps. Retrieved January 31, 2026, from [Link]

- Method of synthesis of methylenecyclobutane carbonitrile. (n.d.). Google Patents.

-

Cyclobutanone. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

-

3-Methylenecyclobutanenitrile. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]

Sources

- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile - Google Patents [patents.google.com]

- 4. 3-Methylenecyclobutanenitrile [webbook.nist.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

Application and Protocol for the Purification of (3-Methylenecyclobutyl)methylamine hydrochloride via Recrystallization

Abstract: This document provides a comprehensive guide for the purification of (3-Methylenecyclobutyl)methylamine hydrochloride, a key intermediate in pharmaceutical synthesis and discovery. Recrystallization is a critical purification technique that leverages temperature-dependent solubility to isolate and refine solid compounds, yielding material of high purity suitable for downstream applications. This guide details the underlying principles, a systematic approach to solvent selection, a step-by-step recrystallization protocol, and methods for purity verification. The protocols are designed for researchers, chemists, and drug development professionals seeking to establish a robust and validated purification process.

Introduction and Strategic Overview

This compound hydrochloride is a primary amine salt characterized by a strained four-membered ring and an exocyclic double bond. As with many active pharmaceutical ingredients (APIs) and their precursors, achieving high purity is non-negotiable to ensure safety, efficacy, and reproducibility in clinical and research settings. Recrystallization stands as the premier technique for upgrading the purity of solid organic compounds.[1][2]

The core principle of recrystallization is the differential solubility of a compound in a given solvent at elevated and ambient temperatures.[3] An ideal solvent will dissolve the target compound completely at or near its boiling point, while showing limited solubility at lower temperatures (e.g., 0–5 °C). This temperature gradient allows for the controlled precipitation of the desired compound as a crystalline solid, while impurities remain in the solution (mother liquor). This guide provides a logical framework for developing a tailored and effective recrystallization protocol for the target compound.

Physicochemical Profile and Compound Characteristics

Understanding the physicochemical properties of this compound hydrochloride is foundational to designing an effective purification strategy. As an amine hydrochloride salt, it is an ionic, polar compound.

| Property | Value / Expected Characteristics | Rationale & Implications |

| Molecular Formula | C₆H₁₂ClN | - |

| Molecular Weight | 133.62 g/mol | Affects mass-based calculations and reagent stoichiometry. |

| Appearance | Expected to be a white to off-white crystalline solid. | Amine hydrochlorides are typically crystalline solids.[4] Color may indicate the presence of impurities. |

| Polarity | High | The ammonium chloride moiety imparts significant polarity and ionic character. |

| Melting Point | Requires experimental determination. | A sharp, defined melting point range is a key indicator of high purity. |

| Solubility | Requires experimental determination (See Section 4.1). | Predicted Solubility: High solubility in polar protic solvents (water, methanol, ethanol).[5][6][7] Low solubility in non-polar solvents (e.g., hexanes, toluene). Solubility in moderately polar solvents (e.g., isopropanol, acetone) must be tested. |

| Hygroscopicity | Likely hygroscopic. | Many amine salts readily absorb moisture from the atmosphere.[8][9] Requires handling under dry conditions or in a desiccator. |

The Science of Recrystallization: A First-Principles Approach

The success of recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility when hot, low solubility when cold. This ensures maximum recovery of the purified material.

Single-Solvent vs. Mixed-Solvent Systems

-

Single-Solvent System: The simplest approach, where the compound is soluble in the hot solvent and crystallizes upon cooling. Alcohols such as ethanol or isopropanol are often excellent starting points for amine hydrochlorides.[10][11]

-

Mixed-Solvent System (Binary System): This technique is employed when no single solvent provides the ideal solubility profile. It involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble. The compound is dissolved in a minimal amount of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes turbid (cloudy), indicating the saturation point. A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common pairing for polar compounds is an alcohol (solvent) and diethyl ether (anti-solvent).[12][13]

The entire recrystallization workflow is a systematic process designed to separate the compound from soluble and insoluble impurities.

Caption: General workflow for the recrystallization of a solid organic compound.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Systematic Solvent Screening (Small Scale)

Objective: To identify the optimal single or binary solvent system for recrystallization.

Materials:

-

Crude this compound hydrochloride (~200-300 mg)

-

Test tubes or small vials (e.g., 1-dram vials)

-

Solvent panel: Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetone, Acetonitrile, Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), Hexanes.

-

Water bath or heating block

-

Ice bath

Procedure:

-

Place approximately 20-30 mg of the crude solid into several separate test tubes.

-

Room Temperature Test: To each tube, add a different solvent dropwise (start with ~0.5 mL). Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all.

-

Interpretation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent. It may, however, be useful as the "solvent" component in a binary system.

-

-

Hot Solvent Test: For solvents in which the solid was insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block. Add the same solvent dropwise until the solid just dissolves.

-

Interpretation: If a large volume of solvent is required to dissolve the solid, it is not a suitable solvent. If the solid dissolves readily, proceed to the next step.

-

-

Cooling Test: Remove the test tubes that formed a clear solution upon heating. Allow them to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

-

Interpretation: An ideal solvent will produce a significant amount of crystalline precipitate upon cooling. If no crystals form, try inducing crystallization by scratching the inside of the tube with a glass rod.[3] If an oil forms ("oiling out"), the solvent may be unsuitable or the cooling rate may be too fast.

-

-

Select the Best System: Based on your observations, choose the solvent or solvent pair that provides high solubility when hot and low solubility when cold, yielding a good recovery of crystalline material. Isopropanol or an ethanol/diethyl ether mixture are strong initial candidates.

Caption: Decision tree for selecting a suitable recrystallization solvent.

Protocol 2: Bulk Recrystallization

Objective: To purify a larger quantity of the compound using the optimized solvent system.

Materials:

-

Crude this compound hydrochloride

-

Selected solvent system from Protocol 1

-

Erlenmeyer flasks (at least two)

-

Heating mantle or hot plate with a stirrer

-

Buchner funnel, filter flask, and vacuum source

-

Filter paper

Procedure:

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent. Heat the mixture to a gentle boil with stirring. Continue to add small portions of hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary. Adding excess solvent will reduce the final yield.[2]

-

Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.

-

Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal.

-

Pour the cold slurry of crystals into the Buchner funnel with the vacuum applied.

-

Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of wash solvent to avoid redissolving the product.[3]

-

Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the crystals to a clean, pre-weighed watch glass or drying dish and dry them to a constant weight in a vacuum oven.

Purity Assessment and Quality Control

A self-validating protocol requires rigorous analysis of the final product to confirm the success of the purification.

| Analytical Technique | Purpose | Expected Result for Pure Compound |

| Melting Point | Assesses purity. | A sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. |

| HPLC | Quantifies purity and detects impurities. | A single major peak corresponding to the target compound, with minimal or no other peaks. Purity is often reported as >99% by area. |

| ¹H and ¹³C NMR | Confirms chemical structure and identifies solvent or organic impurities. | Spectra should match the expected structure of this compound hydrochloride. Absence of peaks from starting materials, byproducts, or residual solvents. |

| FT-IR Spectroscopy | Confirms functional groups. | Presence of characteristic peaks for N-H (amine salt), C=C (alkene), and C-N bonds. |

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; or the solution is supersaturated and cooling too quickly. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent. |

| No Crystals Form | Too much solvent was used; the solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inner wall of the flask or adding a "seed crystal" of pure product to induce nucleation.[3] |

| Poor Recovery/Low Yield | Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration. | Ensure minimum hot solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration. |

| Colored Product | Presence of colored, soluble impurities. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product. |

References

-

Angene Chemical. C-(3-Methyl-Cyclobutyl)-Methylamine Hydrochloride. [Link]

-

ChemBK. METHYLAMINE HYDROCHLORIDE. [Link]

-

Safrole. Methylamine Synthesis. [Link]

-

Fengchen Group Co., Ltd. Methylamine HCl Or Methylamine Hydrochloride CAS 593-51-1. [Link]

-

Organic Syntheses. Methylamine Hydrochloride. [Link]

-

Chemical Database. methylamine hydrochloride. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Google Patents. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.

-

Reddit. Recrystallization Issues : r/Chempros. [Link]

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

- Google Patents. CN1190357A - Method for making methylamines.

- Google Patents.

-

Chemistry LibreTexts. Recrystallization. [Link]

-

ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. [Link]

- Google Patents.

-

Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. [Link]

- Google Patents.

-

YouTube. How Is Methylamine Synthesized? - Chemistry For Everyone. [Link]

-

Sciencemadness Discussion Board. Methylamine Purification. [Link]

-

University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

-

MDPI. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. [Link]

-

Harvard University. Recrystallization-1.pdf. [Link]

-

Justia Patents. System and Process for Reclaiming Single and Mixed Amine Solvents. [Link]

-

PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

-

PrepChem.com. Preparation of methylamine hydrochloride. [Link]

-

Sciencemadness Wiki. Methylamine. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]